molecular formula C8H6N4O2 B14445070 N'-Cyano-4-nitrobenzene-1-carboximidamide CAS No. 78504-06-0

N'-Cyano-4-nitrobenzene-1-carboximidamide

Katalognummer: B14445070
CAS-Nummer: 78504-06-0
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: BJGSEGHOBHCGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Cyano-4-nitrobenzene-1-carboximidamide is a chemical compound with the molecular formula C8H6N4O2 It is an aromatic compound featuring both a nitro group and a cyano group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then converted to N’-Cyano-4-nitrobenzene-1-carboximidamide through a reaction with cyanamide under acidic conditions .

Industrial Production Methods

Industrial production of N’-Cyano-4-nitrobenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyano-4-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of 4-aminobenzene-1-carboximidamide.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-Cyano-4-nitrobenzene-1-carboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-Cyano-4-nitrobenzene-1-carboximidamide involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro group can undergo reduction to form reactive nitrogen species, while the cyano group can participate in nucleophilic substitution reactions, affecting cellular pathways and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrobenzonitrile: Similar structure but lacks the carboximidamide group.

    4-Aminobenzonitrile: Similar structure but has an amino group instead of a nitro group.

    4-Cyanobenzene-1-carboximidamide: Similar structure but lacks the nitro group.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

78504-06-0

Molekularformel

C8H6N4O2

Molekulargewicht

190.16 g/mol

IUPAC-Name

N'-cyano-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H6N4O2/c9-5-11-8(10)6-1-3-7(4-2-6)12(13)14/h1-4H,(H2,10,11)

InChI-Schlüssel

BJGSEGHOBHCGMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=NC#N)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.